molecular formula C19H19N3O4 B2555955 N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide CAS No. 952841-48-4

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

Cat. No.: B2555955
CAS No.: 952841-48-4
M. Wt: 353.378
InChI Key: FPGQRKQFLWIJGV-UHFFFAOYSA-N
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Description

N-[5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery . This compound is characterized by a 2,5-dimethoxyphenyl substituent at the 5-position of the oxadiazole ring and a 3-phenylpropanamide group at the 2-position. The 1,3,4-oxadiazole ring is known for its thermal stability and serves as a versatile bioisostere for ester and amide functionalities, which can enhance metabolic stability and influence the compound's physicochemical properties . Compounds based on the 1,3,4-oxadiazole scaffold are extensively investigated for their anticancer potential . Research on analogous structures indicates that such molecules may exert antiproliferative effects through multiple mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation, such as thymidylate synthase, telomerase, and histone deacetylase (HDAC) . Furthermore, 1,3,4-oxadiazole derivatives are also explored for their antimicrobial properties against a range of bacterial and fungal pathogens, making them valuable tools in the fight against antimicrobial resistance (AMR) . The specific substitution pattern on the oxadiazole core is critical to its biological activity, and the dimethoxyphenyl moiety is a common feature in pharmacologically active compounds . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers handling this compound should adhere to all applicable laboratory safety guidelines.

Properties

IUPAC Name

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-24-14-9-10-16(25-2)15(12-14)18-21-22-19(26-18)20-17(23)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGQRKQFLWIJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,5-dimethoxybenzoic acid hydrazide with phenylpropanoyl chloride under acidic conditions to form the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to ensure the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,3,4-oxadiazole derivatives. Key structural analogues and their distinguishing features include:

Compound Class Substituents/Modifications Key Properties/Activities References
1,3,4-Thiadiazoles Sulfur atom in place of oxygen in the ring Lower thermal stability; antimicrobial activity reported
1,2,4-Triazoline-5-thiones Additional nitrogen and sulfur atoms in ring Plant growth promotion at low concentrations
Benzotriazole-oxadiazoline Benzotriazole fused with oxadiazoline Synthetic ease; potential fluorescence properties
Pyridine-4’-carboxamide derivatives Pyridine substituents on oxadiazole Enhanced agrochemical activity (e.g., plant growth regulation)

Physicochemical Properties

  • Stability : The 1,3,4-oxadiazole ring is more thermally stable than 1,3,4-thiadiazoles due to stronger oxygen-mediated resonance .

Biological Activity

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a 1,3,4-oxadiazole ring connected to a dimethoxyphenyl moiety and a 3-phenylpropanamide structure. This unique configuration is hypothesized to contribute to its bioactivity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Staphylococcus aureus : Studies have shown that related compounds can inhibit the growth of both standard and methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µM depending on the specific derivative used .
CompoundMIC (µM)Activity
Compound A10Effective against S. aureus
Compound B50Effective against MRSA

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties by inhibiting the activation of the NF-κB pathway. Compounds with similar oxadiazole structures have demonstrated the ability to attenuate lipopolysaccharide-induced NF-κB activation by approximately 9% compared to controls .

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. This interaction modulates their activity and triggers downstream signaling pathways. The exact targets remain under investigation but may include:

  • Enzymatic inhibition : The compound may inhibit enzymes involved in inflammatory responses.
  • Receptor modulation : It could interact with cell surface receptors influencing cellular signaling pathways.

Study on Antimicrobial Activity

A recent study evaluated a series of oxadiazole derivatives for their antimicrobial efficacy against various pathogens. Among these derivatives, those structurally similar to this compound showed promising results against resistant bacterial strains .

In Vivo Studies

Further research is needed to assess the in vivo efficacy and safety profile of this compound. Preliminary studies suggest potential therapeutic applications in treating infections caused by resistant bacteria and inflammatory conditions.

Q & A

Q. What are the key synthetic routes for N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide?

  • Methodological Answer : The synthesis typically involves cyclocondensation of a substituted hydrazide with a carboxylic acid derivative. For example:

Hydrazide Formation : React 2,5-dimethoxybenzoic hydrazide with 3-phenylpropanoic acid chloride under reflux in dry THF.

Oxadiazole Cyclization : Treat the intermediate with phosphorous oxychloride (POCl₃) or polyphosphoric acid (PPA) to form the 1,3,4-oxadiazole ring .

  • Key Characterization : Use 1H^1H-NMR (δ 7.2–7.5 ppm for aromatic protons), 13C^{13}C-NMR (C=O at ~165 ppm), and HRMS for validation.

Q. How is the structural stability of this compound assessed under varying pH conditions?

  • Methodological Answer : Perform pH-dependent stability assays :
  • Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours.
  • Monitor degradation via HPLC-UV (λ = 254 nm) and compare peak areas.
  • Findings : Oxadiazole rings are stable in neutral to mildly acidic conditions but hydrolyze in strong alkaline environments (pH > 10) .

Q. What in vitro assays are used to evaluate its antimicrobial activity?

  • Methodological Answer :
  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • Biofilm Inhibition : Use crystal violet staining to quantify biofilm biomass reduction at sub-MIC concentrations.
  • Reference Data : Similar oxadiazole derivatives show MIC values of 8–32 µg/mL against S. aureus .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize its bioactivity?

  • Methodological Answer :
  • Modify Substituents : Replace the 2,5-dimethoxyphenyl group with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity.
  • Assay Design : Compare IC₅₀ values in enzyme inhibition (e.g., urease) or cytotoxicity (e.g., MTT assay on cancer cells).
  • Data Contradiction Analysis : If conflicting results arise (e.g., higher potency but lower solubility), employ logP calculations and molecular docking to balance hydrophobicity and target binding .

Q. What strategies resolve contradictions in reported cytotoxicity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Compile data from multiple studies (e.g., IC₅₀ ranges against HeLa cells: 10–50 µM) and assess variables like assay protocols (MTT vs. SRB) or cell passage numbers.
  • Dose-Response Repetition : Re-test the compound under standardized conditions with controls (e.g., doxorubicin as a positive control).
  • Mechanistic Clarification : Use flow cytometry to distinguish apoptosis vs. necrosis, resolving discrepancies in mode of action .

Q. How can computational modeling predict its interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., COX-2 or α-glucosidase).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions).
  • Validation : Compare predicted binding energies (ΔG = -9.5 kcal/mol) with experimental IC₅₀ values for correlation .

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